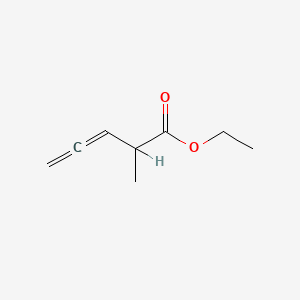

Ethyl 2-methyl-3,4-pentadienoate

Description

Significance and Research Context of Dienyl Esters

Dienyl esters are a class of organic molecules that feature a diene—a hydrocarbon with two double bonds—and an ester functional group. The conjugated system of double bonds in these compounds makes them valuable building blocks in organic synthesis. They can participate in a variety of chemical reactions, including cycloadditions and polymerizations, allowing for the construction of more complex molecular architectures. uni.lu

Research into dienyl esters has been significant in the development of new synthetic methodologies. For instance, methods like ene-diene cross-metathesis have been employed for the selective synthesis of specific isomers of dienyl esters. These esters are recognized as key structural features in some potent anti-cancer agents, highlighting their importance in medicinal chemistry and drug discovery.

Overview of Academic Research Trajectories for Ethyl 2-methyl-3,4-pentadienoate

Academic and industrial research on this compound has primarily focused on its synthesis and organoleptic properties. While extensive scholarly articles detailing a wide range of academic investigations are limited, its presence is well-documented in chemical databases and patents, which outline its preparation and primary applications. cymitquimica.comhmdb.ca

The compound is noted for its use as a flavoring agent in the food industry and as a fragrance ingredient. nih.govfoodb.ca Its fruity aroma profile has made it a valuable component in various commercial products. foodb.ca The synthesis of this compound has been described through methods such as the reaction of propargyl alcohol with triethyl orthopropionate.

Chemical and Physical Properties of this compound

The following table summarizes key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H12O2 | uni.lu |

| Molecular Weight | 140.18 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | uni.lu |

| Odor | Fruity | uni.lu |

| Density | 0.922 - 0.928 g/cm³ | nih.gov |

| Refractive Index | 1.446 - 1.452 | nih.gov |

| Solubility | Soluble in organic solvents | uni.lu |

Synonyms for this compound

The compound is known by several synonyms in scientific literature and commercial use.

| Synonym |

| Ethyl 2-methylpenta-3,4-dienoate |

| 2-Methyl-3,4-pentadienoic acid, ethyl ester |

| 3,4-Pentadienoic acid, 2-methyl-, ethyl ester |

| FEMA 3678 |

Structure

3D Structure

Properties

InChI |

InChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h6-7H,1,5H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZLNKMWFGDTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866813 | |

| Record name | 3,4-Pentadienoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

0.922-0.928 | |

| Record name | Ethyl 2-methyl-3,4-pentadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/73/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

60523-21-9 | |

| Record name | Ethyl 2-methyl-3,4-pentadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60523-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-3,4-pentadienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060523219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Pentadienoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Pentadienoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylpenta-3,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYL-3,4-PENTADIENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBL6PWV9J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-methyl-3,4-pentadienoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Ethyl 2 Methyl 3,4 Pentadienoate and Analogous Dienyl Esters

Established Synthetic Routes to Ethyl 2-methyl-3,4-pentadienoate

Several well-established methods exist for the synthesis of this compound, each with distinct advantages and applications.

Base-Catalyzed Reactions, including Cyclization Pathways

Phosphine-catalyzed [4+2] annulation reactions represent a significant base-catalyzed route for the synthesis of complex molecules from α-alkyl allenoates like ethyl 2-methyl-2,3-butadienoate. In a proposed mechanism, a nucleophilic phosphine (B1218219) adds to the allenoate, forming a resonance-stabilized zwitterion. orgsyn.org Due to steric hindrance at the α-carbon, the zwitterion adds to an imine at its γ-carbon. A series of proton transfers then leads to the final tetrahydropyridine product. This method has been successfully applied to a range of N-tosylimines, achieving high yields. orgsyn.org

Sharpless Dihydroxylation and Subsequent Protection Strategies for Enantiopure Forms

The Sharpless asymmetric dihydroxylation is a powerful method for creating enantiopure vicinal diols from alkenes. wikipedia.orgnih.gov This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.orgnih.gov The choice of dihydroquinidine (DHQD) or dihydroquinine (DHQ) as the ligand determines the chiral outcome. wikipedia.org The reaction is highly site-selective, targeting the most electron-rich double bond in the substrate. wikipedia.org A catalytic amount of osmium tetroxide is typically used, and it is regenerated with a reoxidant like potassium ferricyanide or N-methylmorpholine N-oxide. wikipedia.org These reagents are commercially available as "AD-mix" preparations. wikipedia.org The resulting chiral diols are crucial intermediates in the synthesis of various natural products and other biologically active compounds. nih.gov

Alkyl Pentadienoate Synthesis via Propargylic Alcohol Condensation

Propargylic alcohols are versatile building blocks in organic synthesis. nih.govnih.gov They can be synthesized through the 1,2-nucleophilic addition of acetylide to aldehydes or ketones. nih.gov The rearrangement of propargylic alcohols is an atom-economical route to produce tetrasubstituted acyclic alkenes. nih.gov Various reagents, including Brønsted acids and precious metal complexes, can facilitate this rearrangement. nih.gov Halogenations of propargylic alcohols can lead to the formation of α-haloenones and β-haloenones, which are valuable synthetic templates for cross-coupling reactions. nih.gov

An efficient method for preparing primary propargylic alcohols from terminal alkynes utilizes rongalite as a C1 unit, avoiding the need for low temperatures and lithium reagents. rsc.org Mechanistic studies suggest a direct nucleophilic attack of the terminal alkyne on the carbon atom of rongalite. rsc.org

Advanced and Emerging Methodologies for Dienyl Ester Construction

More recent and advanced techniques offer novel approaches to the synthesis of dienyl esters.

Ene-Diene Cross Metathesis Employing Ruthenium-Based Catalysts

Ene-yne cross-metathesis (EYCM) is a powerful catalytic reaction for synthesizing conjugated 1,3-dienes. nih.gov This atom-economical transformation involves the formal cleavage of a double bond and the introduction of the resulting alkylidene fragments to a triple bond. beilstein-journals.org Ruthenium-based catalysts, such as Grubbs and Hoveyda catalysts, are commonly employed for this purpose. nsf.govmdpi.com

The reaction of an alkyne with ethylene, for instance, can produce a 1,3-diene with two terminal methylene groups. nih.govbeilstein-journals.org This specific reaction is highly selective as the self-metathesis of ethylene is non-productive. nih.govbeilstein-journals.org The efficiency of EYCM can be influenced by factors such as ethylene pressure and the choice of catalyst generation. nih.gov Second-generation Grubbs catalysts have been shown to be effective for alkynes lacking heteroatoms at the propargylic positions and are tolerant of various functional groups. nih.gov

Below is a table summarizing the outcomes of ene-yne cross-metathesis with various alkynes and ethylene using a second-generation ruthenium-carbene complex.

| Entry | Alkyne | 1,3-Diene Product | Yield (%) |

| 1 | Phenylacetylene | 2-Phenyl-1,3-butadiene | 85 |

| 2 | 1-Hexyne | 2-Butyl-1,3-butadiene | 90 |

| 3 | Propargyl alcohol | 2-(Hydroxymethyl)-1,3-butadiene | 78 |

| 4 | 3-Butyn-1-ol | 2-(2-Hydroxyethyl)-1,3-butadiene | 82 |

Data adapted from studies on the synthesis of 1,3-dienes using cross metathesis. nih.gov

Radical-Polar Crossover Reactions of Dienylboronate Complexes

A transition-metal-free, three-component coupling reaction involving dienylboronate esters, alkyl/aryllithium compounds, and alkyl iodide radical precursors has been developed for the synthesis of functionalized allylboronic esters. acs.orgnih.gov This method is based on a visible light-initiated radical-polar crossover reaction of in situ generated dienylboronate complexes. acs.org In this process, a carbon radical selectively adds to the δ-position of the diene moiety in the boronate complex. acs.org The resulting allyl radical anion undergoes a radical-polar crossover step with a subsequent 1,2-aryl or alkyl shift from boron to the α-carbon. acs.org This reaction forms two new C-C bonds and controls the E-double bond geometry with good to excellent selectivity. acs.orgnih.gov

The following table provides examples of this radical-polar crossover reaction.

| Entry | Dienylboronate Ester | R¹-Li | R²-I | Product | Yield (%) | E/Z Ratio |

| 1 | (E)-Pinacol (penta-1,3-dien-2-yl)boronate | n-BuLi | i-PrI | Pinacol (E)-2-(1-isopropylpent-2-en-1-yl)boronate | 85 | >98:2 |

| 2 | (E)-Pinacol (penta-1,3-dien-2-yl)boronate | PhLi | t-BuI | Pinacol (E)-2-(1-tert-butyl-1-phenylprop-2-en-1-yl)boronate | 76 | >98:2 |

| 3 | (E)-Pinacol (hexa-1,3-dien-2-yl)boronate | MeLi | c-HexI | Pinacol (E)-2-(1-cyclohexyl-1-methylbut-2-en-1-yl)boronate | 81 | 95:5 |

Data synthesized from findings on radical-polar crossover reactions of dienylboronate complexes. acs.org

Palladium-Catalyzed Cross-Coupling Reactions for Conjugated Dienyl Esters

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. wikipedia.org Several key palladium-catalyzed methods have been adapted for the synthesis of conjugated dienyl esters.

The Suzuki-Miyaura coupling reaction, a powerful method for carbon-carbon bond formation, involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comyoutube.com This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many organoboron reagents. youtube.comnih.gov

In the context of dienyl ester synthesis, a typical Suzuki-Miyaura approach would involve the coupling of a vinylboronic acid or ester with a halo-substituted α,β-unsaturated ester. The catalytic cycle generally proceeds through three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. youtube.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| Vinylboronic Acid | Bromo-α,β-unsaturated ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Conjugated Dienyl Ester | Varies |

| Alkenylboronic Ester | Iodo-α,β-unsaturated ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Conjugated Dienyl Ester | Varies |

This table represents a generalized Suzuki-Miyaura reaction for the synthesis of conjugated dienyl esters. Specific yields and conditions would vary depending on the exact substrates and ligands used.

Recent advancements have focused on expanding the scope of electrophiles to include esters, providing alternative synthetic routes. researchgate.netyale.edu The development of new ligands has also been crucial in improving the efficiency and enantioselectivity of these reactions, particularly for the synthesis of sterically hindered biaryl compounds. beilstein-journals.org

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, typically involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. nih.govresearchgate.net This methodology can be adapted to synthesize conjugated dienyl esters through the vinylation of α,β-unsaturated esters.

A key challenge in Heck vinylation is controlling the regioselectivity of the reaction. However, protocols have been developed for the highly regioselective vinylation of electron-rich olefins with vinyl halides, often proceeding efficiently in polar aprotic solvents like DMSO. organic-chemistry.orgliv.ac.uk The choice of phosphine ligand can significantly influence the reaction rate and selectivity. organic-chemistry.orgliv.ac.uk Some studies suggest that the vinylation may proceed through a neutral Heck mechanism, in contrast to the more common cationic pathway proposed for arylation reactions. organic-chemistry.orgliv.ac.uk

| Alkene | Vinyl Halide | Catalyst | Ligand | Base | Solvent | Product |

| α,β-Unsaturated Ester | Vinyl Bromide | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Conjugated Dienyl Ester |

| Electron-rich Olefin | Halostyrene | Palladium | Mono- or bidentate phosphines | Varies | DMSO | Branched product |

This table illustrates representative conditions for Heck vinylation reactions. The specific outcomes depend on the substrates and reaction parameters.

The silyl-Heck reaction has emerged as a variation, providing a route to vinyl silyl ethers and disiloxanes with high regioselectivity and stereoselectivity under mild conditions. organic-chemistry.org

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly valued for its mild conditions and its ability to construct enyne and arylalkyne moieties. wikipedia.orglibretexts.org

For the synthesis of dienyl esters, a Sonogashira coupling can be employed to couple a vinyl halide with a terminal alkyne, followed by subsequent transformations to generate the diene system. The reaction mechanism involves a palladium cycle and a copper cycle. wikipedia.org While traditionally requiring anhydrous and anaerobic conditions, newer procedures have been developed that are more tolerant of air and moisture. organic-chemistry.org Copper-free variations of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

| Vinyl Halide | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

| Vinyl Iodide | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Enynyl Ester |

| Vinyl Bromide | Propyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | Enynyl Ester |

This table provides a general overview of the Sonogashira coupling for the synthesis of enynyl precursors to dienyl esters. Specific conditions and yields are substrate-dependent.

The Sonogashira reaction has found broad application in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orglibretexts.org

Phosphonate (B1237965) Modification of the Wittig Reaction for Substituted Dienyl Esters

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions to react with aldehydes or ketones, typically producing E-alkenes with high stereoselectivity. wikipedia.orgtcichemicals.com This reaction is a powerful tool for the synthesis of substituted dienyl esters due to its versatility and the ease of removal of the phosphate byproduct. wikipedia.orgresearchgate.net

The HWE reaction begins with the deprotonation of a phosphonate ester to form a nucleophilic carbanion. wikipedia.org This carbanion then adds to an aldehyde or ketone, and the resulting intermediate eliminates a dialkylphosphate salt to form the alkene. wikipedia.org The stereoselectivity of the HWE reaction is a key advantage, generally favoring the formation of the thermodynamically more stable E-isomer. wikipedia.orgresearchgate.net

| Phosphonate Ester | Aldehyde/Ketone | Base | Solvent | Product |

| Triethyl phosphonoacetate | α,β-Unsaturated aldehyde | NaH | THF | Substituted Dienyl Ester |

| Diethyl (cyanomethyl)phosphonate | Cinnamaldehyde | K₂CO₃ | DMF | Dienylnitrile |

This table outlines the general components of a Horner-Wadsworth-Emmons reaction for synthesizing substituted dienyl esters.

The HWE reaction has been successfully applied in the synthesis of various natural products and complex organic molecules. thieme-connect.com Research has also focused on developing new phosphonate reagents to expand the scope and utility of this reaction. researchgate.net

Copper-Catalyzed Coupling Reactions Utilizing Vinyliodonium Salts

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. The use of hypervalent iodine reagents, such as vinyliodonium salts, as electrophiles in these reactions has gained significant attention. organic-chemistry.orgnih.gov

Copper-catalyzed reactions of vinyliodonium salts with various nucleophiles, including zinc-based silicon reagents, provide efficient access to vinylsilanes and other vinyl derivatives. organic-chemistry.orgnih.gov These reactions often proceed under mild conditions, are tolerant of air and moisture, and exhibit good functional group compatibility. organic-chemistry.org The proposed mechanism for some of these transformations involves a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.orgnih.gov

| Vinyliodonium Salt | Nucleophile | Copper Catalyst | Solvent | Product |

| (E)-Styryliodonium tetrafluoroborate | (Me₃Si)₂Zn | Cu(OTf)₂ | THF | Vinylsilane |

| Alkenyl(phenyl)iodonium salt | Diboron (B99234) reagent | Copper catalyst | Varies | Alkenyl boronic ester |

This table summarizes copper-catalyzed coupling reactions involving vinyliodonium salts. The specific products and conditions are dependent on the chosen nucleophile and catalyst system.

The development of these copper-catalyzed methods has expanded the toolbox for the synthesis of functionalized alkenes, including precursors to dienyl esters. rsc.org

Phosphine-Catalyzed Domino Reactions Involving Allenoates

Phosphine-catalyzed domino reactions of allenoates represent a powerful strategy for the rapid construction of complex molecular architectures. rsc.orgnih.gov These reactions proceed through a cascade of events initiated by the nucleophilic addition of a phosphine to the allenoate.

In a typical phosphine-catalyzed domino reaction, the initial addition of the phosphine to the γ-position of the allenoate generates a zwitterionic intermediate. nih.govrsc.org This intermediate can then participate in various transformations, including annulations and conjugate additions, depending on the reaction partner and conditions. rsc.orgnih.govrsc.org These reactions can lead to the formation of highly functionalized cyclic or acyclic products, including chiral conjugated 1,3-dienes. nih.govrsc.org

The development of chiral phosphine catalysts has enabled highly enantioselective versions of these domino reactions, providing access to valuable chiral building blocks. rsc.orgnih.gov The outcome of these reactions can be highly dependent on the structure of the allenoate and the electrophilic partner, allowing for divergent synthesis of different product classes from similar starting materials. nih.govrsc.org

| Allenoate | Electrophile | Phosphine Catalyst | Solvent | Product |

| γ-Substituted allenoate | Activated alkene | Chiral Phosphine | Varies | Chiral conjugated 1,3-diene |

| γ-Substituted allenoate | Triketone enone | Chiral Phosphine | Varies | Bicyclic furofuran |

This table illustrates the diversity of products that can be obtained from phosphine-catalyzed domino reactions of allenoates, depending on the reaction partner.

These domino reactions have been utilized to construct bicyclic systems and other complex structures in a highly efficient manner. nih.gov

Transition Metal-Free Cross-Coupling Strategies

The synthesis of complex organic molecules, including dienyl esters, is increasingly focused on methodologies that avoid transition metals due to their cost, toxicity, and the challenges associated with their removal from final products. cas.cn Transition-metal-free cross-coupling reactions represent a significant advancement in sustainable chemistry, often employing readily available reagents and operating under mild conditions. cas.cnbohrium.com These reactions can proceed through various mechanisms, including base-promoted homolytic aromatic substitution (HAS), radical pathways, or the use of hypervalent iodine reagents. cas.cnresearchgate.net

One prominent strategy involves the arylation of carboxylic acids using diaryliodonium salts, which yields aryl esters in high yields without the need for a metal catalyst. researchgate.net This approach is compatible with a wide array of functional groups and tolerates significant steric hindrance. researchgate.net While this method is primarily demonstrated for aryl esters, its principles can be extended to the synthesis of other ester types.

Another approach is the C-diarylation of carbon nucleophiles using diaryliodonium salts, which has proven effective for creating all-carbon quaternary centers under mild, metal-free conditions. nih.gov This method's success with malonates, nitroalkanes, and cyano-substituted esters suggests its potential applicability to precursors of dienyl esters. nih.gov The reaction is atom-efficient and demonstrates broad functional group tolerance. nih.gov

Base-promoted, transition-metal-free coupling reactions have also emerged as a powerful tool. cas.cn For instance, the coupling of aryl halides with N-containing heteroarenes can be achieved using a base without a metal catalyst. cas.cn Similarly, the aroylation of diarylmethanes with certain amide electrophiles can be promoted by strong bases like potassium bis(trimethylsilyl)amide (KN(SiMe3)2) to form 1,1,2-triaryl ethanones, demonstrating C-C bond formation under metal-free conditions. bohrium.com These base-mediated strategies could potentially be adapted for the construction of the carbon skeleton of dienyl esters from suitable precursors.

The table below summarizes key features of various transition-metal-free coupling strategies that hold potential for the synthesis of complex esters.

| Strategy | Key Reagents | Typical Substrates | Key Advantages |

| Arylation with Diaryliodonium Salts | Diaryliodonium Salts, Base | Carboxylic Acids, Carbon Nucleophiles | High yields, wide functional group tolerance, mild conditions. researchgate.netnih.gov |

| Base-Promoted Coupling | Strong Base (e.g., KN(SiMe3)2) | Aryl Halides, Heteroarenes, Diaryl-methanes | Avoids costly and toxic metals. cas.cnbohrium.com |

| Radical-Mediated Coupling | Radical Initiator | Arylhydrazines, Diaryl Ditellurides | High functional group selectivity. mdpi.com |

Stereoselective Synthesis and Stereochemical Control

The biological activity and physical properties of dienyl esters are often dependent on the stereochemistry of their double bonds. Consequently, developing synthetic methods that allow for precise control over E/Z geometry is of paramount importance.

The specific (2Z,4E) stereoisomer is a key structural motif in several potent anticancer agents, such as (-)-dictyostatin. organic-chemistry.orgnih.gov One of the most effective methods for achieving this geometry is through ene-diene cross metathesis. organic-chemistry.orgnih.gov This reaction couples terminal alkenes with a pre-existing (2Z,4E)-dienyl ester, such as methyl (2Z,4E)-hexadienoate. organic-chemistry.orgnih.gov

This transformation is effectively promoted by the second-generation Grubbs-Hoveyda catalyst (GH-II). nih.gov A key advantage of this method is that the cross-metathesis reaction retains the Z-geometry of the spectator double bond in the dienyl ester while achieving high E-selectivity at the newly formed double bond. organic-chemistry.org For larger, gram-scale reactions, a fluorous version of the GH-II catalyst can be used, which facilitates easy separation and recovery of the catalyst. organic-chemistry.orgnih.gov

Another powerful and highly stereoselective method for generating (2Z,4E)-dienals, which are direct precursors to the corresponding esters, involves the addition of organometallic reagents to pyrylium salts. rsc.orgyork.ac.uk This is followed by an electrocyclic ring-opening of the resulting 2H-pyran intermediate to give the desired dienal with excellent stereochemical purity, often exceeding 95%. rsc.org These dienals can then be oxidized to the corresponding ester without losing their stereochemical integrity. rsc.org

The table below presents data from the selective synthesis of (2Z,4E)-dienyl esters using the cross-metathesis approach. organic-chemistry.org

| Entry | Terminal Alkene | Diene | Product | Yield (%) |

| 1 | 1-Octene | Methyl (2Z,4E)-hexadienoate | Methyl (2Z,4E)-dodeca-2,4-dienoate | 85 |

| 2 | Styrene | Methyl (2Z,4E)-hexadienoate | Methyl (2Z,4E)-6-phenylhexa-2,4-dienoate | 75 |

| 3 | Allyltrimethylsilane | Methyl (2Z,4E)-hexadienoate | Methyl (2Z,4E)-7-(trimethylsilyl)hepta-2,4-dienoate | 80 |

Controlling the E/Z selectivity in reactions that form double bonds is a central challenge in organic synthesis. The stereochemical outcome is often dictated by a combination of factors including the catalyst, substrate structure, solvent, and temperature. organic-chemistry.orgsoton.ac.uk

In the context of the ene-diene cross metathesis discussed previously, the choice of catalyst is crucial. The Grubbs-Hoveyda II catalyst and its derivatives have been optimized to favor the formation of the E-alkene during the metathesis event while leaving the existing Z-alkene untouched. organic-chemistry.org The mechanism of the catalyst and the sterics of the reacting partners guide this selectivity.

For Wittig-type reactions and their variants, which are classic methods for alkene synthesis, E/Z selectivity can be influenced by several factors. The nature of the phosphorus ylide (stabilized vs. unstabilized), the choice of solvent, the presence or absence of salt additives (like lithium halides), and the steric bulk of the aldehyde and ylide substituents all play a role in determining the ratio of E to Z isomers.

A sequential 1,4-elimination and organic-chemistry.orgnih.gov-Wittig rearrangement starting from (E)-4-alkoxy-2-butenyl benzoates has been developed for the stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols, which can be oxidized to the target esters. nih.gov This pathway demonstrates how a specific sequence of reactions can be designed to achieve a desired stereochemical outcome. The inherent stereochemical constraints of the pericyclic organic-chemistry.orgnih.gov-Wittig rearrangement are key to establishing the final geometry.

Ultimately, achieving high stereoselectivity requires a deep understanding of the reaction mechanism. soton.ac.uk By carefully selecting reagents and conditions, chemists can influence the transition state energies of competing pathways, thereby directing the reaction to selectively produce the desired E or Z isomer. researchgate.netresearchgate.net

Reactivity and Reaction Mechanisms of Ethyl 2 Methyl 3,4 Pentadienoate

Chemical Transformations of the Conjugated Dienyl Ester Moiety

The unique structure of Ethyl 2-methyl-3,4-pentadienoate, characterized by an allenic system (adjacent double bonds at the C3 and C4 positions) and an α,β-unsaturated ester moiety, gives rise to a diverse range of chemical behaviors. cymitquimica.com Its reactivity is a focal point for synthetic organic chemistry, offering pathways to more complex molecular architectures. cymitquimica.com

Oxidation Pathways to Carboxylic Acids

The oxidation of this compound can be directed at the allenic functional group. Under specific conditions, this can lead to the formation of the corresponding carboxylic acid, 2-methyl-3,4-pentadienoic acid. This transformation typically involves the hydrolysis of the ethyl ester to the carboxylate, which can then undergo further reactions. Strong oxidizing agents are generally required to effect such changes.

Common reagents used for the oxidation of similar unsaturated systems include potassium permanganate (B83412) and chromium trioxide. The reaction pathway can be complex, and the specific products obtained will depend heavily on the chosen reagents and reaction conditions. For instance, aggressive oxidation can lead to the cleavage of the carbon-carbon double bonds.

Table 1: Oxidation of this compound

| Reaction Type | Reagent Examples | Major Product |

|---|

Reduction Reactions to Corresponding Alcohols

The ester functional group of this compound can be selectively reduced to yield the corresponding primary alcohol, 2-methyl-3,4-pentadienol. This transformation is a staple in organic synthesis, achieved by using powerful reducing agents that can convert esters to alcohols.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce esters but may be used under specific catalytic conditions. This reaction preserves the allenic double bonds, providing a route to allenic alcohols, which are valuable synthetic intermediates.

Table 2: Reduction of this compound

| Reaction Type | Reagent Examples | Major Product |

|---|

Nucleophilic Substitution Reactions

The ethyl ester group in the molecule is susceptible to nucleophilic acyl substitution. This class of reactions involves the replacement of the ethoxy group (-OCH₂CH₃) with another nucleophilic group. These reactions are fundamental to converting esters into a wide variety of other functional groups.

For example, reaction with amines (aminolysis) under basic conditions yields the corresponding amides, while reaction with thiols (thiolysis) can produce thioesters. This versatility makes this compound a useful building block for introducing the 2-methyl-3,4-pentadienoyl moiety into larger molecules.

Table 3: Nucleophilic Substitution of this compound

| Reaction Type | Nucleophile Examples | Product Class |

|---|

Cycloaddition Reactions, including Diels-Alder Processes

The system of double bonds in this compound allows it to participate in various cycloaddition reactions. cymitquimica.com The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. libretexts.org In this context, the allenic ester can act as the dienophile (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component). The presence of the electron-withdrawing ester group activates the adjacent double bond for this purpose.

Furthermore, allenic esters closely related to this compound, such as ethyl 2,3-butadienoate, have been shown to undergo [4+2] and [3+2] cycloadditions. rsc.org For instance, the DABCO-catalyzed [4+2] cycloaddition between 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate yields dihydropyran-fused chromen-2-ones with high regioselectivity. rsc.org This suggests that this compound would be a reactive partner in similar transformations, providing access to complex heterocyclic systems.

Table 4: Cycloaddition Reactions

| Reaction Type | Reactant Partner | Key Catalyst/Condition | Product Type |

|---|---|---|---|

| [4+2] Diels-Alder | Conjugated Diene | Thermal or Lewis Acid | Substituted Cyclohexene (B86901) |

Hydrogenation Reactions and Isomerization Processes

The double bonds of the allenic group can be saturated through hydrogenation. This reaction typically proceeds in a stepwise manner, first yielding a mixture of alkenes and subsequently the fully saturated alkane upon further reaction with hydrogen in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel).

Allenic esters can also undergo isomerization to form thermodynamically more stable conjugated dienyl esters. nih.gov For example, under certain catalytic conditions, this compound could isomerize to Ethyl 2-methyl-2,4-pentadienoate. Such isomerizations are significant as they change the reactivity profile of the molecule, creating a conjugated 1,3-diene system that is highly reactive in Diels-Alder reactions. nih.govmasterorganicchemistry.com Cross-metathesis reactions involving dienyl esters also highlight the potential for isomerization and functionalization at the double bonds. nih.govorganic-chemistry.org

Table 5: Hydrogenation and Isomerization

| Reaction Type | Reagent/Condition | Potential Products |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Ethyl 2-methyl-3-pentenoate, Ethyl 2-methylpentanoate |

Conjugate Additions to the Dienyl System

The electron-withdrawing nature of the ester group makes the allenic system in this compound susceptible to conjugate addition (Michael addition) by nucleophiles. Nucleophilic attack can occur at the central carbon of the allene (B1206475) (C4) or at the α,β-unsaturated carbon (C2), leading to a variety of functionalized products. This reactivity provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Asymmetric Hydrofunctionalizations and Difunctionalizations

The unique structure of allenes, characterized by cumulative carbon-carbon double bonds, makes them prime candidates for diverse functionalization reactions. While specific studies on the asymmetric hydrofunctionalization of this compound are not extensively documented, the reactivity of the broader class of 1,2-allenyl esters provides significant insights.

One notable transformation is the nucleophilic addition of sodium azide (B81097) to 1,2-allenyl esters, which results in the formation of vinyl azides. This reaction proceeds with high regio- and stereoselectivity, yielding predominantly the E-isomer. organic-chemistry.orgacs.orgnih.gov Although not an asymmetric process in the examples found, this represents a difunctionalization of the allene system. The reaction is typically carried out in a solvent system like t-BuOH/H2O at room temperature. acs.org

Furthermore, when 1-allylic 1,2-allenyl esters are used as substrates in t-BuOH at 65°C, a domino reaction sequence involving nucleophilic addition, 1,3-dipolar cycloaddition, denitrogenation, and aromatization leads to the synthesis of polysubstituted pyrroles. organic-chemistry.orgacs.org This highlights the potential for complex molecule synthesis starting from allenyl esters.

C-H Functionalization Approaches

Direct functionalization of C-H bonds is a powerful strategy in organic synthesis. For allenes, this approach can lead to the construction of complex heterocyclic and carbocyclic frameworks. While specific examples involving this compound are scarce, general methods for allene C-H functionalization have been developed. These reactions often employ transition metal catalysis to achieve regioselective activation of specific C-H bonds within the allene moiety.

Polymerization Processes

Mechanistic Investigations of Key Transformations

Radical-Polar Crossover Mechanisms

Radical-polar crossover reactions represent a modern synthetic strategy that combines the reactivity of radical and ionic intermediates. thieme-connect.de In this type of mechanism, a radical species is converted into an ionic one (or vice versa) through a single-electron transfer event. This allows for transformations that are not possible through purely radical or polar pathways. While the application of this concept to this compound has not been specifically detailed, it is a plausible mechanistic pathway for certain transformations of allenes, particularly in the context of photoredox or transition-metal catalysis. nih.gov These reactions can offer novel routes to the functionalization of the allene core.

Metal-Catalyzed Reaction Mechanisms

Transition metals play a crucial role in activating the relatively inert double bonds of allenes, enabling a wide range of transformations. For allenyl esters, metal catalysis is often employed to control the regioselectivity and stereoselectivity of reactions.

For instance, annulation reactions of functionalized allenyl esters with α-sulphonyl cycloalkanones are facilitated by potassium carbonate. nih.gov This leads to the formation of a lactone intermediate, which can then undergo further transformations to yield bicyclic diones. nih.gov Although a specific metal catalyst is not mentioned for this particular reaction, the coordination of the metal to the allene is a key step in many related transformations, influencing the subsequent nucleophilic attack and cyclization steps.

Regioselectivity and Stereochemical Outcome in Reactions

The control of regioselectivity and stereochemistry is a central theme in the chemistry of allenes. The two adjacent double bonds present multiple sites for reaction, and the axial chirality of substituted allenes adds another layer of complexity.

In the nucleophilic addition of sodium azide to 1,2-allenyl esters, the reaction exhibits excellent regioselectivity, with the azide anion attacking the central carbon of the allene system. acs.org This is followed by protonation to yield the vinyl azide. The reaction is also highly stereoselective, predominantly forming the (E)-isomer of the product. acs.org The choice of solvent and reaction temperature can influence the yield and the E/Z ratio of the products. acs.org For example, using t-BuOH as a solvent was found to be effective, while solvents like MeOH, EtOH, and i-PrOH were less so. acs.org

Factors Affecting Regioselectivity, including Electronic Effects

The regioselectivity of reactions involving this compound is primarily influenced by the electronic properties of its allenic system. The allene consists of two adjacent double bonds, C3=C4 and C4=C5. The C2 carbon is attached to an electron-withdrawing ethyl ester group and an electron-donating methyl group. This substitution pattern creates a polarized system where the central carbon of the allene (C4) is electrophilic, while the terminal carbon (C5) and the C3 carbon are relatively nucleophilic.

In electrophilic additions, the initial attack is expected to occur at the most electron-rich position. For this compound, the terminal double bond (C4=C5) is generally more reactive towards electrophiles than the internal double bond (C3=C4) due to less steric hindrance and the electronic influence of the substituents.

In nucleophilic additions, the reaction site is typically the electrophilic carbon. In the case of this compound, organocuprates, for example, have been shown to add to the central carbon (C4) of the allene system in related allenoates. This preference is attributed to the electronic polarization induced by the ester group.

The regioselectivity can also be influenced by the nature of the reactant and the reaction conditions. For instance, in cycloaddition reactions such as the Diels-Alder reaction, the allene can act as the dienophile. The regiochemical outcome is determined by the electronic and steric interactions between the diene and the dienophile. cymitquimica.com

Table 1: Predicted Regioselectivity in Reactions of this compound

| Reaction Type | Reagent Type | Predicted Site of Attack | Rationale |

| Electrophilic Addition | Electrophile (e.g., H⁺, Br⁺) | C4=C5 double bond | Higher electron density and less steric hindrance compared to the C3=C4 bond. |

| Nucleophilic Addition | Nucleophile (e.g., organocuprates) | C4 (central carbon) | Electrophilic character due to the electron-withdrawing ester group. |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich Diene | C4=C5 as dienophile | The regioselectivity is dependent on the specific diene and reaction conditions. cymitquimica.com |

Stereochemical Control of Product Formation

The stereochemical outcome of reactions with this compound is a critical aspect of its reactivity, particularly in the synthesis of chiral molecules. The allene itself is a chiral molecule, existing as two enantiomers due to the non-planar arrangement of the substituents around the C3=C4=C5 axis. The stereochemistry of the starting allenoate can, therefore, direct the stereochemistry of the product.

In reactions where a new stereocenter is formed, the existing chirality of the allene can lead to diastereoselective outcomes. This is often observed in cycloaddition reactions and nucleophilic additions. The approaching reactant will preferentially attack from the less sterically hindered face of the allene, leading to the formation of one diastereomer in excess.

The use of chiral catalysts or reagents can also impose stereochemical control on the reactions of this compound. For instance, in asymmetric synthesis, a chiral Lewis acid could coordinate to the ester group, creating a chiral environment that directs the approach of a nucleophile or electrophile to one face of the allene, resulting in an enantiomerically enriched product.

Furthermore, the geometry of the transition state plays a crucial role in determining the stereochemistry of the product. For example, in concerted reactions like the Diels-Alder reaction, the relative orientation of the diene and the allenoate in the transition state (endo vs. exo) will determine the stereochemistry of the resulting cyclohexene ring.

Table 2: Factors Influencing Stereochemical Control

| Factor | Description | Expected Outcome |

| Substrate Chirality | The inherent chirality of the (R)- or (S)-enantiomer of this compound. | Can lead to diastereoselective product formation in reactions creating a new stereocenter. |

| Chiral Catalysts/Reagents | Use of external chiral sources, such as chiral Lewis acids or organocatalysts. | Can induce enantioselectivity, leading to the preferential formation of one enantiomer of the product. |

| Steric Hindrance | The steric bulk of the substituents on the allene and the approaching reactant. | Favors attack from the less sterically hindered face, influencing diastereoselectivity. |

| Transition State Geometry | The spatial arrangement of atoms in the transition state of the reaction. | Determines the relative stereochemistry of the newly formed bonds, as seen in endo/exo selectivity in cycloadditions. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Mechanistic Insight

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of chemical reactions involving complex molecules like Ethyl 2-methyl-3,4-pentadienoate. These calculations allow for the exploration of potential energy surfaces, the prediction of reaction outcomes, and the rationalization of experimentally observed phenomena.

Density Functional Theory (DFT) for Regioselectivity and Transition State Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are particularly useful for predicting the regioselectivity of reactions, such as cycloadditions or nucleophilic attacks, at the two distinct double bonds of the allene (B1206475) moiety.

By calculating the energies of the possible transition states leading to different regioisomeric products, researchers can predict the most likely reaction pathway. For instance, in a 1,3-dipolar cycloaddition of a nitrile oxide to an allene, DFT can be employed to determine whether the reaction will occur at the α,β- or β,γ-double bond and with what orientation of the dipole. unimi.it The reliability of these predictions is often high, providing results that are consistent with experimental findings. unimi.it The choice of functional and basis set, such as B3LYP/6-31G(d,p), is crucial for obtaining accurate results. unimi.it

Table 1: Illustrative DFT-Calculated Relative Energies for Regioselective Reactions of an Allenic Ester

| Reaction Pathway | Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| Nucleophilic attack at C2 | TS1 | 0.0 | Favored |

| Nucleophilic attack at C3 | TS2 | +3.5 | Minor |

| Nucleophilic attack at C4 | TS3 | +7.2 | Disfavored |

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations on similar allenic systems.

Hartree-Fock and Hybrid Functional Approaches for Reaction Analysis

While DFT has become the workhorse of computational chemistry, other methods like the ab initio Hartree-Fock (HF) method, often followed by corrections for electron correlation (e.g., MP3), have also been used to study reactions of allenes. nih.gov These methods can provide valuable insights into the fundamental electronic interactions that govern a reaction's course.

Hybrid functionals, which mix a portion of Hartree-Fock exact exchange with a DFT exchange-correlation functional, are frequently employed to improve the accuracy of calculations. These approaches have been used to study concerted and stepwise pathways in reactions like the Diels-Alder reaction involving allenes. nih.gov For a molecule like this compound, these methods could be used to analyze the electronic factors that influence its reactivity as a dienophile.

Advanced Computational Methods for Related Peroxide and Dienyl Systems

The reactivity of the dienyl system in this compound can be further understood by studying related systems with advanced computational methods. For example, quantum-chemical DFT methods have been used to study the decomposition of hydrogen peroxide in the presence of dienes. unimi.it Such studies can reveal the formation of various intermediate and final products and even suggest the possibility of changes in the spin state of reactive species. unimi.it These insights are transferable to understanding potential oxidation reactions of this compound.

Molecular Modeling and Dynamics in Reaction Pathway Elucidation

Beyond static calculations of reactants and transition states, molecular modeling and dynamics simulations offer a more complete picture of a reaction's progress, including the behavior of transient intermediates.

Computational Analysis of Reaction Intermediates

Computational methods are crucial for characterizing the structure and stability of fleeting reaction intermediates that may not be directly observable. In reactions of allenes, various intermediates such as diradicals, zwitterions, or organometallic species can be formed. nih.govnih.gov For example, in the Diels-Alder reaction between butadiene and allene, a diradical intermediate can be formed, which can subsequently cyclize to form the final product. nih.gov The stability and subsequent reaction pathways of such intermediates can be thoroughly investigated using computational models. In the case of this compound, computational analysis could predict the structure of intermediates formed during, for instance, a radical addition reaction.

Theoretical Characterization of Transition State Geometries

The geometry of a transition state is a critical factor in determining the stereochemical outcome of a reaction. Theoretical calculations can provide detailed three-dimensional structures of transition states, allowing for the rationalization of observed stereoselectivity. For example, in the CuH-catalyzed hydrocarboxylation of allenes, a six-membered transition state has been proposed based on DFT calculations to explain the observed enantioselectivity. nih.gov Similarly, the classic Zimmerman-Traxler model for aldol (B89426) reactions, which invokes a chair-like six-membered transition state, is supported by computational studies. nih.gove-bookshelf.de For reactions involving this compound, theoretical characterization of transition state geometries could predict the stereochemistry of products resulting from reactions at its chiral center.

Structure-Reactivity Relationships from a Theoretical Perspective

The arrangement of atoms and electrons in this compound dictates its chemical behavior. Theoretical studies, often employing Density Functional Theory (DFT), provide a molecular-level understanding of its reactivity, complementing experimental observations.

The allene moiety in this compound is a cumulated diene, meaning it has two double bonds sharing a central carbon atom. This arrangement results in a linear geometry of the C=C=C unit, with the π-orbitals of the two double bonds being orthogonal to each other. This orthogonality prevents direct conjugation between the two double bonds in the same way as in a 1,3-conjugated diene. However, the allene system is conjugated with the carbonyl group of the ester, which significantly influences the molecule's reactivity.

Computational studies on allenoates have shown that the presence of the electron-withdrawing ester group polarizes the allene system, making the central carbon (C3) electrophilic and the terminal carbon (C4) and the α-carbon (C2) nucleophilic. The reactivity of allenes is often characterized by their participation in addition reactions and cycloadditions.

In the context of Diels-Alder reactions, vinylallenes, which are structurally similar to this compound, have been investigated computationally. researchgate.net These studies reveal that the reactivity and regioselectivity of such reactions are governed by the electronic nature of the reactants. For instance, the presence of electron-accepting groups on the dienophile generally enhances the reaction rate. researchgate.net While the allene itself can act as a dienophile, the conjugated double bond in a vinylallene can also participate as the diene component. researchgate.netnih.gov

The stability of allenes relative to other isomeric dienes is another important factor influencing reactivity. Thermodynamically, conjugated dienes are generally more stable than their cumulated (allene) and isolated counterparts due to resonance stabilization. msu.edu This inherent instability of the allene system in this compound contributes to its higher reactivity in addition reactions. msu.edu

A computational study on the activation of allenoates by Lewis bases provides further insight into the inherent reactivity of the allene system. rsc.org This study, using DFT calculations, demonstrated that upon formation of an adduct with a Lewis base, the α-carbon of the allenoate becomes more nucleophilic than the γ-carbon. rsc.org This has significant implications for predicting the regioselectivity of reactions involving nucleophilic attack on the activated allenoate complex.

| Property | Allene (CH₂=C=CH₂) | 1,3-Butadiene (CH₂=CH-CH=CH₂) | 2-Butyne (CH₃-C≡C-CH₃) | Reference |

|---|---|---|---|---|

| Heat of Hydrogenation (kcal/mol) | -71.3 | -57.1 | -69.7 | msu.edu |

| Ionization Potential (eV) | 9.58 | 9.07 | 9.20 | msu.edu |

| Gas Phase Basicity (kcal/mol) | 187 | 189 | 186 | msu.edu |

Substituents on the allenoate framework can profoundly impact the regioselectivity and stereochemistry of its reactions. Theoretical calculations are instrumental in predicting and rationalizing these effects.

In a theoretical investigation of the [2+4] annulation of a generic allenoate with a 1-aza-1,3-diene, DFT calculations were used to elucidate the reaction mechanism and the origins of regioselectivity. rsc.org The study found that the observed regioselectivity is a result of a combination of factors, including the charge distribution in the activated allenoate, with a more developed negative charge on the α-carbon, and stabilizing C-H···π and hydrogen bond interactions in the transition state. rsc.org This highlights the subtle interplay of electronic and weak non-covalent interactions in directing the reaction outcome.

Furthermore, a computational study on Diels-Alder reactions of vinylallenes demonstrated that substituents with different electronic properties (electron-donating vs. electron-withdrawing) on either the diene or dienophile component can alter the reactivity and even the regioselectivity of the cycloaddition. researchgate.net Generally, electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction, a principle that can be extended to reactions of this compound. The regioselectivity is often controlled by the orbital coefficients of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile).

The stereochemistry of allene reactions is another area where theoretical studies provide crucial insights. The axial chirality of appropriately substituted allenes means that their reactions can lead to chiral products. Understanding the factors that control the transfer of this axial chirality to a new stereocenter is a key challenge that can be addressed through computational modeling of transition states.

While specific theoretical studies on the substituent effects on the regioselectivity and stereochemistry of this compound are not extensively documented in the provided search results, the principles derived from studies on similar allenoate and vinylallene systems are highly applicable. These studies consistently show that a combination of steric and electronic effects, as well as the potential for specific non-covalent interactions, governs the reaction pathways.

| Substituent Position | Substituent Type | Predicted Effect on Reactivity | Predicted Influence on Regioselectivity | Reference |

|---|---|---|---|---|

| On Dienophile (in Diels-Alder) | Electron-withdrawing | Increases rate | Governed by frontier orbital interactions | researchgate.netchemistrysteps.com |

| On Dienophile (in Diels-Alder) | Electron-donating | Decreases rate | Governed by frontier orbital interactions | chemistrysteps.com |

| On Allenoate (α-position) | Electron-donating | May increase nucleophilicity of α-carbon | Can influence site of electrophilic attack | rsc.org |

| On Allenoate (γ-position) | Bulky group | May sterically hinder attack at γ-position | Favors attack at less hindered sites | rsc.org |

Analytical and Spectroscopic Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of ethyl 2-methyl-3,4-pentadienoate. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy provide detailed information about the compound's connectivity, functional groups, and stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying this compound. In this technique, the compound is first separated from a mixture using gas chromatography, based on its volatility and interaction with the chromatographic column. Subsequently, the separated compound is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint.

The predicted GC-MS spectrum for the non-derivatized form of this compound, obtained at an electron ionization energy of 70eV, provides characteristic fragmentation patterns that confirm its identity. hmdb.ca The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), revealing the masses of the parent ion and its various fragments.

Predicted GC-MS Data for this compound:

| Property | Value | Reference |

|---|---|---|

| Spectrum Type | Predicted GC-MS (Non-derivatized) | hmdb.ca |

| Ionization Energy | 70eV | hmdb.ca |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structure and Stereochemistry Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of this compound. hmdb.ca Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the protons in this compound are indicative of their electronic environment. For instance, the protons of the ethyl group and the methyl group at the C2 position will have distinct chemical shifts, as will the protons of the allene (B1206475) group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. hmdb.ca The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and proximity to electronegative atoms like oxygen. The carbonyl carbon of the ester group, the sp-hybridized central carbon of the allene, and the sp²-hybridized terminal carbons of the allene will each exhibit characteristic chemical shifts.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Carbon Atom |

|---|---|

| ~175 | C=O (Ester) |

| ~210 | C=C=C (Allene central carbon) |

| ~90-100 | C=C=C (Allene terminal carbons) |

| ~40-50 | CH (C2) |

| ~60 | O-CH₂ (Ethyl) |

| ~15 | CH₃ (C2-methyl) |

Note: The above values are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. hmdb.ca The molecule absorbs infrared radiation at specific frequencies, causing the bonds to vibrate. These absorption frequencies are characteristic of particular functional groups.

Key characteristic IR absorption bands for this compound include:

C=O Stretch (Ester): A strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in a saturated ester. docbrown.info

C=C=C Stretch (Allene): A characteristic absorption for the allenic group typically appears around 1950-1970 cm⁻¹.

C-O Stretch (Ester): Absorptions corresponding to the C-O stretching vibrations of the ester group are expected in the 1150-1250 cm⁻¹ region. docbrown.info

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | 1735-1750 |

| C=C=C (Allene) | 1950-1970 |

X-ray Analysis for Related Synthetic Reagents and Complexes

While X-ray crystallography directly on this compound may be challenging due to its liquid nature at room temperature, this technique is invaluable for determining the three-dimensional structure of solid synthetic reagents and metal complexes that may be used in its synthesis. For instance, the structures of catalysts or intermediates involved in the formation of the allene or ester functionalities can be precisely determined, providing crucial insights into reaction mechanisms and stereochemical outcomes.

Chromatographic Methods for Research Applications

Chromatographic techniques are essential for the purification and analysis of this compound in a research context.

Column Chromatography for Purification Strategies

Column chromatography is a fundamental purification technique used in the synthesis of this compound. orgsyn.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).

In a typical procedure, a crude reaction mixture containing this compound is loaded onto a column packed with silica gel. A solvent system of appropriate polarity is then passed through the column. Due to its moderate polarity, this compound will travel down the column at a specific rate, allowing it to be separated from less polar byproducts (which elute faster) and more polar impurities (which elute slower). The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. The choice of eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is critical for achieving good separation. orgsyn.orgrsc.org

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) serves as a rapid, indispensable tool for organic chemists to monitor the progress of reactions that synthesize this compound. researchgate.netyoutube.com This technique allows for the qualitative assessment of a reaction mixture by separating its components based on polarity. khanacademy.org In the synthesis of an ester, a TLC plate, typically coated with polar silica gel, is spotted with the reaction mixture at various time intervals. researchgate.net A non-polar solvent system (eluent) is chosen to move up the plate via capillary action.

As the reaction proceeds, the starting materials, such as a propargyl alcohol and an orthoester, will appear as distinct spots. The product, this compound, being a different polarity, will have a different retention factor (Rƒ) value. researchgate.netresearchgate.net The Rƒ is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By observing the disappearance of reactant spots and the appearance of the product spot over time, a chemist can effectively determine the reaction's progression and endpoint.

For instance, in a typical synthesis, the starting materials would be more polar than the resulting allenic ester. This would result in the product, this compound, having a higher Rƒ value (traveling further up the plate) than the reactants.

| Time Point | Reactant A (e.g., Propargyl Alcohol) Rƒ | Product (this compound) Rƒ | Observations |

|---|---|---|---|

| t = 0 min | 0.35 | - | Strong reactant spot, no product visible. |

| t = 30 min | 0.35 | 0.68 | Reactant spot diminishes, faint product spot appears. |

| t = 60 min | 0.35 | 0.68 | Reactant and product spots are of similar intensity. |

| t = 120 min | Faint | 0.68 | Faint reactant spot, strong product spot. Reaction nearing completion. |

Data is hypothetical and for illustrative purposes. Rƒ values are dependent on the specific TLC plate and eluent system used.

Gas-Liquid Chromatography (GLC) for Yield and Purity Assessments

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a powerful quantitative technique used to determine the purity and yield of volatile compounds like this compound. birchbiotech.comsfu.ca In this method, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase (an inert carrier gas) and a liquid stationary phase coated on the column walls. sfu.ca

For purity assessment, a chromatogram is generated which displays peaks corresponding to each component in the sample. The area under each peak is proportional to the concentration of that component. The purity of this compound is calculated by dividing its peak area by the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com High-purity samples, often required for subsequent reactions or flavor studies, typically show an assay of over 98%. thegoodscentscompany.com Coupling GLC with mass spectrometry (GC-MS) is also critical for definitive structural confirmation.

To calculate the reaction yield, a known amount of an internal standard is added to the final reaction mixture before GLC analysis. By comparing the peak area of the product to that of the internal standard, the exact amount of synthesized this compound can be determined, and the percentage yield calculated.

| Peak Identity | Retention Time (min) | Peak Area (arbitrary units) | Percentage of Total Area |

|---|---|---|---|

| Solvent | 1.85 | - | - |

| Impurity 1 | 4.21 | 15,300 | 0.7% |

| This compound | 6.54 | 2,155,000 | 98.8% |

| Impurity 2 | 7.12 | 11,000 | 0.5% |

Data is hypothetical. Retention times and peak areas depend on specific GLC conditions (e.g., column type, temperature program, flow rate).

Fractional Distillation for Isomer and Product Separation

Following synthesis, the crude product containing this compound must be purified. Fractional distillation is a key technique for separating the desired ester from unreacted starting materials, byproducts, and isomeric impurities. lookchem.comscienceready.com.au This method is effective when the components of a mixture have different boiling points. scribd.comvernier.com

While the separation of closely related isomers can be challenging due to similar boiling points, fractional distillation under reduced pressure (vacuum distillation) is often employed. google.com Lowering the pressure reduces the boiling points of the compounds, allowing for distillation at lower temperatures and preventing potential decomposition. Research literature describes the purification of this compound by fractional distillation, with the product distilling at 65–69 °C under a vacuum of 24–33 mm Hg. prepchem.com This process effectively separates the target compound from both lower-boiling components, like residual ethanol, and higher-boiling impurities.

| Compound | Boiling Point (°C at atm. pressure) | Boiling Point (°C at reduced pressure) | Role |

|---|---|---|---|

| Ethanol | 78.4 | <20 °C @ 25 mmHg | Reactant/Byproduct |

| This compound | ~175 (est.) | 65-69 °C @ 24-33 mmHg prepchem.com | Product |

| Triethyl orthopropionate | 155-160 | ~60 °C @ 20 mmHg | Reactant |

| High-boiling byproducts | >200 | >100 °C @ 25 mmHg | Impurity |

Boiling points are approximate and can vary with precise pressure.

Stereoisomeric and Diastereomeric Analysis in Research

This compound possesses axial chirality due to the substituted allene functional group, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. nih.govfda.gov In stereoselective synthesis, where the goal is to produce one enantiomer preferentially, the accurate determination of the product's stereoisomeric composition is paramount.

Methodologies for Determining Enantiomeric and Diastereomeric Ratios

The most common and reliable method for determining the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) of a chiral compound like this compound is chiral chromatography, typically chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). thieme-connect.de This technique utilizes a stationary phase that is itself chiral.

The chiral stationary phase interacts differently with each enantiomer, causing them to travel through the column at different rates. This results in two separate peaks on the chromatogram, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric ratio is determined by comparing the areas of these two peaks. thieme-connect.de Modern asymmetric syntheses of chiral allenes often report excellent stereoselectivity, achieving high enantiomeric ratios (e.g., >99:1). nih.govacs.org While other methods like NMR with chiral solvating agents or Circular Dichroism (CD) spectroscopy exist, chiral chromatography remains the gold standard for its accuracy and reproducibility in quantifying enantiomeric composition. thieme-connect.denih.govrsc.org

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| (R)-Ethyl 2-methyl-3,4-pentadienoate | 15.2 | 1,980,000 | 99 : 1 |

| (S)-Ethyl 2-methyl-3,4-pentadienoate | 16.1 | 20,000 |

Data is hypothetical and for illustrative purposes. The elution order and retention times depend on the specific chiral column and analytical conditions.

Applications and Research Contexts in Advanced Organic Synthesis

Precursor Role in the Synthesis of Complex Organic Molecules

The chemical reactivity of ethyl 2-methyl-3,4-pentadienoate allows it to serve as a starting material or intermediate in the synthesis of a wide range of organic compounds.

Pharmaceutical and Agrochemical Synthesis Intermediates

This compound is a key building block in the synthesis of intermediates for the pharmaceutical and agrochemical industries. cymitquimica.com Its structure can be modified to create more complex molecules with potential biological activity. For instance, it is a precursor in the production of Febuxostat, a medication used to treat hyperuricemia and gouty arthritis.

Total Synthesis of Natural Products (e.g., Dictyostatins, Abscisic Acids)

This compound and its derivatives are instrumental in the total synthesis of several natural products. One notable example is the synthesis of abscisic acid, a plant hormone that regulates various aspects of plant growth and development. koreascience.krtandfonline.com In one approach, a related compound, ethyl α-ionylideneacetate, is formed through the conjugate addition of lithium dimethylcuprate to an α,β-acetylenic ester, which is then hydrolyzed to an abscisic acid precursor. koreascience.kr This precursor can be oxidized to yield abscisic acid. koreascience.kr The synthesis of dictyostatin, a potent anticancer agent, also utilizes intermediates derived from similar chemical frameworks. sci-hub.se

Generation of Functionalized Allylboronic Esters and Conjugated Dienes

The allene (B1206475) moiety in this compound can be strategically utilized to generate other valuable synthetic intermediates. For example, it can be converted into functionalized allylboronic esters, which are versatile reagents in organic synthesis, particularly for the stereoselective formation of carbon-carbon bonds. Furthermore, the conjugated diene system, which can be formed from this compound, is a key structural motif in many natural products and is crucial for reactions like the Diels-Alder cycloaddition. cymitquimica.commdpi.com

Synthesis of Heterocyclic Systems (e.g., Furans, Chromans)

The reactivity of this compound extends to the synthesis of heterocyclic compounds. For example, it can be a precursor in the formation of furan (B31954) rings, which are present in numerous natural products and pharmaceuticals. escholarship.orgnih.gov Additionally, chroman-4-one, a heterocyclic system with a range of pharmacological activities, can be synthesized using methods that may involve intermediates structurally related to this pentadienoate derivative. nih.govmdpi.com

Precursors for Polyfunctional Carboxylic Acids and Derivatives

This compound serves as a starting point for the synthesis of various polyfunctional carboxylic acids and their derivatives. Through reactions such as hydrogenation, the double bonds can be selectively reduced. For instance, hydrogenation using a Lindlar catalyst can produce a mixture of ethyl 2-methyl-cis-3-pentenoate and ethyl 2-methyl-4-pentenoate. prepchem.com These resulting esters can be further modified to create a diverse array of carboxylic acid derivatives.

Research into Organoleptic Impact and Flavor Chemistry

Beyond its role in complex synthesis, this compound is recognized for its organoleptic properties, contributing to the flavor and aroma of various products.

It is described as having a fruity, apple-like odor that develops into plum and tropical pineapple notes. Its taste is characterized as fresh strawberry and apple. This has led to its use as a flavoring agent in the food industry. nih.gov Research in flavor chemistry continues to explore the sensory impact of this and related compounds, aiming to understand how their chemical structures correlate with their perceived taste and smell. perfumerflavorist.com

Studies on the Role of this compound as a Flavoring Agent in Research

This compound is a well-established flavoring agent used in the food industry. nih.govhmdb.ca It is recognized by the Flavor and Extract Manufacturers Association (FEMA) with the number 3678 and by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with the number 353. nih.gov